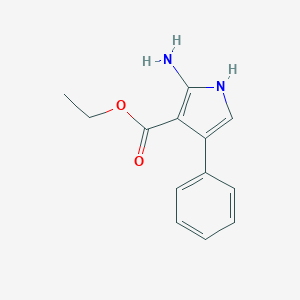

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate

Descripción

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate (CAS 147353-77-3) is a pyrrole-derived heterocyclic compound featuring an amino group at position 2, a phenyl substituent at position 4, and an ethyl ester at position 2. This structure places it within a broader class of bioactive pyrrole derivatives, which are widely studied for their applications in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation or multicomponent reactions, leveraging the reactivity of pyrrole precursors with aryl and ester-functionalized reagents.

Propiedades

IUPAC Name |

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-10(8-15-12(11)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZHKCQCHAZCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377056 | |

| Record name | ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147353-77-3 | |

| Record name | ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

In a representative procedure, ethyl 3-amino-3-iminopropanoate reacts with chloroacetaldehyde in ethyl acetate under inert atmospheres. The reaction proceeds via nucleophilic attack of the enamine on the aldehyde, followed by cyclization and aromatization. Key variables include:

-

Solvent : Ethyl acetate or tetrahydrofuran (THF) improves solubility of intermediates.

-

Temperature : Reflux conditions (65–80°C) enhance reaction rates but may reduce yields due to side reactions.

-

Catalysts : Triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates deprotonation, achieving yields up to 48% in flow systems.

Table 1: Yield Variation with Cyclocondensation Conditions

Challenges in Regioselectivity

Competing pathways may lead to 3-phenyl or 5-phenyl regioisomers. Steric effects from the phenyl group favor 4-substitution, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds. Purification via silica gel chromatography or recrystallization from isopropanol isolates the desired product.

Zinc Perchlorate-Mediated Annulation of α-Cyano-γ-Ketoesters

A novel annulation strategy reported by Akca and Demir employs Zn(ClO₄)₂·6H₂O to catalyze the reaction between α-cyano-γ-ketoesters and amines. This method enables direct installation of the 2-amino group while positioning the phenyl substituent at C4.

Synthetic Workflow

-

Precursor Synthesis : Ethyl α-cyano-γ-phenylacetoacetate is prepared via Claisen condensation of ethyl cyanoacetate with phenylacetyl chloride.

-

Annulation : The γ-ketoester reacts with aqueous ammonia in the presence of Zn(ClO₄)₂ (20 mol%) in ethanol at 60°C for 12 hours. The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by ammonia and subsequent cyclization.

Key Data:

-

Yield : 65–72% after column chromatography.

-

Characterization : ¹H NMR shows distinct signals for the NH₂ group (δ 5.08 ppm, br s) and phenyl protons (δ 7.32–7.45 ppm).

Multi-Component Condensation Approaches

Palladium-catalyzed couplings and tandem reactions enable convergent synthesis of polysubstituted pyrroles. A study by Gupton et al. demonstrates the utility of β-chloroenals in assembling 2-amino-4-aryl pyrroles.

Chloroenal Route

Limitations

-

Sensitivity : β-Chloroenals require anhydrous conditions to prevent hydrolysis.

-

Cost : Palladium catalysts increase production expenses, limiting scalability.

Continuous Flow Synthesis for Scalable Production

Recent advancements in flow chemistry address batch process limitations. A protocol from Ambeed.com details a continuous flow system using DBU as a base and THF as the solvent.

Flow Reactor Configuration

Análisis De Reacciones Químicas

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its ability to interact with neurotransmitter systems makes it particularly valuable for developing drugs targeting central nervous system disorders. Research indicates that derivatives of this compound can exhibit significant biological activity, including anticancer and anti-inflammatory effects.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, a study demonstrated that certain pyrrole compounds inhibited the proliferation of HCT-116 (colon cancer) cells with IC50 values in the low micromolar range (approximately ) . This suggests that this compound may also possess similar properties, potentially acting through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable chemists to create a diverse array of compounds for both academic and industrial applications.

Chemical Reactions Overview

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into corresponding pyrrole derivatives. |

| Reduction | Leads to the formation of reduced pyrrole compounds. |

| Substitution | Involves amino and ester groups participating in substitution reactions to form various substituted derivatives. |

Material Science

Enhancing Material Properties

this compound can be incorporated into polymers and other materials to improve their properties, such as thermal stability and mechanical strength. This application is particularly beneficial in producing high-performance materials used in various industrial sectors.

Agricultural Chemistry

Potential in Agrochemical Development

The compound is also explored for its potential use in agricultural chemistry, specifically as a precursor for developing new pesticides that are more effective and environmentally friendly. Its unique chemical structure may contribute to creating agrochemicals that target specific pests while minimizing ecological impact.

Diverse Biological Effects

Research has shown that this compound exhibits diverse biological activities:

Anticancer Effects

Studies suggest that this compound can inhibit growth factor receptors such as EGFR and VEGFR, which are crucial in cancer progression.

Anti-inflammatory Properties

In vitro studies indicate that certain derivatives can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its potential therapeutic applications in inflammatory diseases.

Lipid-Lowering Effects

Research involving rodent models has demonstrated that related pyrrole compounds can significantly lower serum cholesterol levels while raising HDL cholesterol levels .

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Electronic and Reactivity Differences

- Amino vs.

- Electron-Withdrawing Groups: The presence of a cyano group at C4 (e.g., in ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate) increases electrophilicity at the pyrrole core, favoring nucleophilic substitution reactions .

Actividad Biológica

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory, anticancer, and lipid-lowering effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an ethyl ester and an amino group, which contributes to its biological activity. The general structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. For instance, pyrrole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancers.

Case Study:

A study demonstrated that certain pyrrole derivatives inhibited the proliferation of HCT-116 (colon cancer) cells with IC50 values in the low micromolar range (approximately ) . This suggests that this compound may also possess similar properties, potentially acting through mechanisms involving apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

Pyrrole compounds have been recognized for their anti-inflammatory properties. This compound may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings:

In vitro studies have shown that certain pyrrole derivatives can reduce the production of TNF-alpha and IL-6 in macrophages, indicating potential therapeutic applications in inflammatory diseases . These findings highlight the compound's promise as a candidate for further development in treating inflammatory conditions.

3. Lipid-Lowering Effects

Another significant aspect of this compound is its hypolipidemic activity. Research has shown that related pyrrole compounds can effectively lower serum cholesterol and triglyceride levels.

Data Table: Lipid-Lowering Effects of Pyrrole Derivatives

| Compound | Dose (mg/kg/day) | Cholesterol Reduction (%) | Triglyceride Elevation (%) |

|---|---|---|---|

| Compound 1 | 2 | 32 | 47 |

| Compound 2 | 8 | 59 | 59 |

In a study involving rodent models, selected pyrroles demonstrated a significant reduction in LDL cholesterol levels while raising HDL cholesterol levels, suggesting a favorable lipid profile .

The biological activities of this compound may be attributed to its ability to interact with key molecular targets involved in disease processes. For example:

- Cancer: Inhibition of growth factor receptors such as EGFR and VEGFR is a proposed mechanism for its anticancer activity.

- Inflammation: Modulation of signaling pathways related to inflammatory responses may explain its anti-inflammatory effects.

Q & A

Q. How can solvent effects be systematically studied to optimize reaction selectivity?

- Methodological Answer : Apply Kamlet-Taft or Catalan solvent parameters in linear free-energy relationships (LFER). For polar reactions (e.g., acylation), high-polarity solvents (DMF) stabilize charged intermediates. Use COSMO-RS to predict solvation energies and select optimal media .

Data Contradiction Analysis

Q. How should researchers address contradictions between observed and predicted biological activity in derivatives?

Q. What steps resolve inconsistencies in DSC (thermal stability) and TGA (decomposition) data?

- Methodological Answer : Ensure sample purity via elemental analysis. Repeat DSC under inert atmosphere (N) to suppress oxidative decomposition. Correlate with variable-temperature XRD to detect phase transitions masked in TGA .

Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| -NMR | δ 12.5 (s, 1H, NH), 7.4–7.2 (m, 5H, Ph) | |

| IR (cm) | 3400 (NH), 1705 (C=O) | |

| HRMS (m/z) | [M+H] calcd. 245.1056; found 245.1052 |

Q. Table 2. Optimized Crystallization Conditions

| Solvent System | Crystal Morphology | R-factor (%) |

|---|---|---|

| Ethanol/Water (3:1) | Prismatic | 4.2 |

| DCM/Hexane (1:2) | Plate-like | 5.8 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.